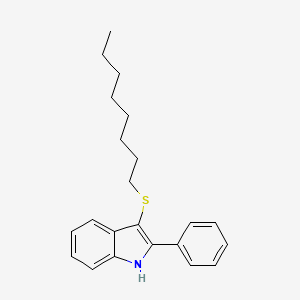
3-(Octylsulfanyl)-2-phenyl-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Octylsulfanyl)-2-phenyl-1H-indole is an organic compound that belongs to the indole family. Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of an octylsulfanyl group at the third position and a phenyl group at the second position of the indole ring makes this compound unique. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Octylsulfanyl)-2-phenyl-1H-indole typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Phenyl Group: The phenyl group can be introduced at the second position of the indole ring through a Friedel-Crafts acylation reaction, followed by reduction.
Attachment of the Octylsulfanyl Group: The octylsulfanyl group can be attached to the third position of the indole ring through a nucleophilic substitution reaction using an octylthiol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-(Octylsulfanyl)-2-phenyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the functional groups.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid (for nitration), halogens (for halogenation), sulfuric acid (for sulfonation).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced indole derivatives.
Substitution: Nitrated, halogenated, or sulfonated indole derivatives.
科学的研究の応用
3-(Octylsulfanyl)-2-phenyl-1H-indole has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: It may be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: The compound can be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
作用機序
The mechanism of action of 3-(Octylsulfanyl)-2-phenyl-1H-indole depends on its interaction with molecular targets and pathways. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes. For example, it may inhibit or activate specific enzymes, bind to receptors to trigger signaling pathways, or interfere with cellular processes such as DNA replication or protein synthesis.
類似化合物との比較
Similar Compounds
3-(Methylsulfanyl)-2-phenyl-1H-indole: Similar structure with a methylsulfanyl group instead of an octylsulfanyl group.
3-(Octylsulfanyl)-1H-indole: Lacks the phenyl group at the second position.
2-Phenyl-1H-indole: Lacks the octylsulfanyl group at the third position.
Uniqueness
3-(Octylsulfanyl)-2-phenyl-1H-indole is unique due to the presence of both the octylsulfanyl group and the phenyl group, which may confer distinct chemical and biological properties compared to its analogs. The long alkyl chain of the octylsulfanyl group can influence the compound’s solubility, reactivity, and interaction with biological targets.
特性
CAS番号 |
62663-20-1 |
|---|---|
分子式 |
C22H27NS |
分子量 |
337.5 g/mol |
IUPAC名 |
3-octylsulfanyl-2-phenyl-1H-indole |
InChI |
InChI=1S/C22H27NS/c1-2-3-4-5-6-12-17-24-22-19-15-10-11-16-20(19)23-21(22)18-13-8-7-9-14-18/h7-11,13-16,23H,2-6,12,17H2,1H3 |
InChIキー |
XTCAEOVYLWMFFL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCSC1=C(NC2=CC=CC=C21)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


methanone](/img/structure/B14512909.png)
![(3R,4R)-4-[(Prop-2-yn-1-yl)sulfanyl]-3-[(triphenylmethyl)amino]azetidin-2-one](/img/structure/B14512919.png)

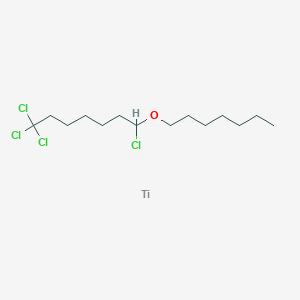
![2-(Diethylamino)ethyl 4-[(phenylcarbamoyl)amino]benzoate](/img/structure/B14512931.png)

![Naphtho[1,2-B]thiophene-3-carbaldehyde](/img/structure/B14512949.png)
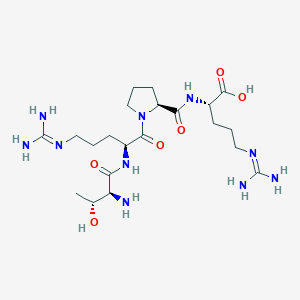
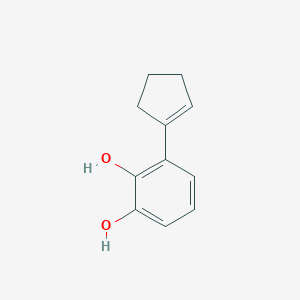
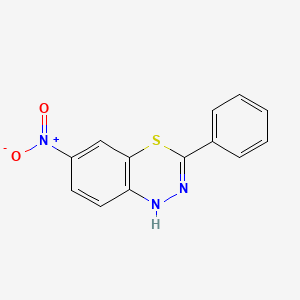

![2-[(6,7-Dimethoxyisoquinolin-4-yl)methyl]-4,5-dimethoxyaniline](/img/structure/B14512966.png)

![4-(4-Methylpiperazin-1-yl)tetrazolo[1,5-a]quinoxaline](/img/structure/B14512976.png)
